molecular formula C12H12N2O2S B1597227 methyl 3-benzyl-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylate CAS No. 76075-15-5

methyl 3-benzyl-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylate

Cat. No.: B1597227
CAS No.: 76075-15-5
M. Wt: 248.3 g/mol
InChI Key: FWTOEPHWNFXPPZ-UHFFFAOYSA-N
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Description

methyl 3-benzyl-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylate is a complex organic compound belonging to the class of heterocyclic compounds It features an imidazole ring, which is a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-benzyl-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of a thioamide with an α-haloketone, followed by cyclization to form the imidazole ring. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

methyl 3-benzyl-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form different derivatives, such as the corresponding thiol or amine, using reducing agents like lithium aluminum hydride.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where substituents on the ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol as a solvent.

    Substitution: Nucleophiles like amines or thiols, solvents like DMF or THF.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, amines.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

methyl 3-benzyl-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or catalytic activity.

Mechanism of Action

The mechanism of action of methyl 3-benzyl-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2,3-dihydro-3,5-dihydroxy-2-oxo-3-indoleacetic acid: Another heterocyclic compound with a similar structure but different functional groups.

    2,3-Dihydroindole derivatives: Compounds with a similar core structure but different substituents and functional groups.

Uniqueness

methyl 3-benzyl-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylate is unique due to its specific combination of functional groups and the presence of a thioxo group

Biological Activity

Methyl 3-benzyl-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylate (CAS No. 76075-15-5) is a heterocyclic compound with potential biological activities that have garnered interest in medicinal chemistry. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H12N2O2SC_{12}H_{12}N_{2}O_{2}S, with a molecular weight of approximately 252.30 g/mol. The compound features a thioxo group and an imidazole ring, contributing to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. These interactions can modulate enzyme activities and receptor functions, leading to various therapeutic effects. The thioxo group may play a crucial role in its reactivity and binding affinity to biological targets.

Antimicrobial Activity

Research indicates that compounds containing imidazole and thiazole moieties exhibit significant antimicrobial properties. For instance, studies have shown that similar imidazole derivatives possess antibacterial effects against various strains such as Staphylococcus aureus and Escherichia coli . While specific data on this compound is limited, its structural similarity suggests potential antimicrobial activity.

Anticancer Properties

The anticancer potential of imidazole derivatives has been extensively studied. Compounds with imidazole rings have demonstrated cytotoxic effects against cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest . The structure–activity relationship (SAR) studies suggest that modifications in the imidazole ring can enhance anticancer activity. This compound may similarly exhibit cytotoxic effects due to its unique structure.

Case Studies and Research Findings

A review of the literature reveals several studies exploring the biological activities of imidazole derivatives:

  • Antimicrobial Screening : A study conducted by Sharma et al. evaluated various imidazole derivatives for their antibacterial properties using the Kirby-Bauer disc diffusion method. The results indicated that certain derivatives showed significant inhibition zones against pathogenic bacteria .
  • Cytotoxicity Assays : In another investigation, compounds structurally related to this compound were tested against multiple cancer cell lines. The findings revealed IC50 values indicating potent cytotoxicity comparable to standard chemotherapeutics .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaBiological ActivityReference
Methyl 2,3-dihydro-3,5-dihydroxy-2-oxo-3-indoleacetic acidC11H11N2O4Anticancer
3-Pyridinecarboxylic acid derivativesVariesAntimicrobial
Methyl 2-thioxoimidazolidine derivativesC10H9N3O2SAntimicrobial and anticancer

Properties

IUPAC Name

methyl 3-benzyl-2-sulfanylidene-1H-imidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c1-16-11(15)10-7-13-12(17)14(10)8-9-5-3-2-4-6-9/h2-7H,8H2,1H3,(H,13,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWTOEPHWNFXPPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC(=S)N1CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80226968
Record name Methyl 2,3-dihydro-3-(phenylmethyl)-2-thioxo-1H-imidazole-4-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76075-15-5
Record name Methyl 2,3-dihydro-3-(phenylmethyl)-2-thioxo-1H-imidazole-4-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76075-15-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2,3-dihydro-3-(phenylmethyl)-2-thioxo-1H-imidazole-4-carboxylate
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Record name 76075-15-5
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Record name Methyl 2,3-dihydro-3-(phenylmethyl)-2-thioxo-1H-imidazole-4-carboxylate
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Record name Methyl 2,3-dihydro-3-(phenylmethyl)-2-thioxo-1H-imidazole-4-carboxylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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